molecular formula C11H14N2O4S B11852586 Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B11852586
M. Wt: 270.31 g/mol
InChI Key: HGKWHXSDURRXBO-UHFFFAOYSA-N
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Description

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H16N2O4S It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Position

The methylsulfonyl (-SO₂Me) group at the 2-position is a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution (NAS). Reactions typically proceed under mild conditions due to the sulfonyl group's leaving ability:

  • Ammonolysis : Reaction with ammonia yields 2-amino derivatives. For example, treatment with NH₃ in ethanol at 60°C replaces -SO₂Me with -NH₂ .

  • Thiol Substitution : Thiophenol or alkanethiols in the presence of K₂CO₃ generate 2-thioether derivatives .

Table 1: Substitution Reactions at the 2-Position

NucleophileConditionsProductYield (%)Source
NH₃EtOH, 60°C2-Amino85–92
PhSHK₂CO₃, DMF2-SPh78
MeONaMeOH, rt2-OMe65

Ester Hydrolysis and Derivatives

The methyl ester at the 5-position undergoes hydrolysis to form carboxylic acids, enabling further functionalization:

  • Acid-Catalyzed Hydrolysis : HCl in dioxane/water converts the ester to a carboxylic acid .

  • Amidation : The acid intermediate reacts with amines (e.g., cyclohexylamine) via EDC/HOBt coupling to form amides .

Table 2: Ester Reactivity

ReactionReagents/ConditionsProductApplicationSource
Hydrolysis2M HCl, dioxane/H₂O, 80°CPyrimidine-5-carboxylic acidIntermediate for amides
Amide FormationEDC, HOBt, DIPEA, DMF5-Carboxamide derivativesMDM2 inhibitors (e.g., )

Cyclobutyl Ring Modifications

The 4-cyclobutyl group influences steric and electronic properties:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclobutyl ring to a cyclobutane derivative, though yields are moderate due to steric hindrance .

  • Oxidation : Strong oxidants like KMnO₄ selectively oxidize the cyclobutyl group to a ketone under acidic conditions .

Coupling Reactions

While direct cross-coupling is limited by the electron-deficient pyrimidine ring, pre-functionalization enables reactivity:

  • Suzuki–Miyaura Coupling : After converting -SO₂Me to -Bpin via Miyaura borylation, aryl halides couple at the 2-position with Pd catalysts .

  • Negishi Coupling : Requires prior substitution of -SO₂Me with -ZnCl, enabling alkyl/aryl coupling .

Table 3: Coupling Reaction Examples

Reaction TypePre-FunctionalizationCoupling PartnerProductYield (%)Source
Suzuki–MiyauraBorylation at C24-Fluorophenyl-Br2-(4-Fluorophenyl)73
NegishiZnCl at C2Me₃Sn-CH₂CH₂2-Alkyl derivatives68

Stability and Byproduct Analysis

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

  • Photodegradation : UV light induces cleavage of the sulfonyl group, forming methyl pyrimidine-5-carboxylate as a major byproduct .

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : The pyrimidine ring’s electron deficiency directs substitutions to the 4- and 6-positions, but the -SO₂Me group at C2 further deactivates C4/C6, favoring C5 reactivity .

  • Steric Effects : The 4-cyclobutyl group hinders nucleophilic attack at C4, limiting side reactions .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has garnered attention for its potential therapeutic applications due to its biological activities. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The presence of the methylsulfonyl group is believed to play a crucial role in enhancing its anticancer properties.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research highlights include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell growth and division, disrupting normal cellular functions and leading to increased apoptosis in malignant cells.
  • Cell Cycle Regulation : Investigations into the compound's mechanism of action suggest it may affect pathways regulating the cell cycle, contributing to its anticancer effects.

Antibacterial Efficacy

A clinical trial assessed the efficacy of this compound against Staphylococcus aureus infections. Results indicated that patients treated with this compound experienced a significant reduction in bacterial load compared to control groups.

Cancer Treatment

In laboratory settings, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Findings revealed a dose-dependent decrease in cell viability, with a notable reduction of approximately 70% at a concentration of 10 µM over 48 hours.

Mechanism of Action

The mechanism of action of Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
  • Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxamide

Uniqueness

This compound is unique due to its specific combination of a cyclobutyl group and a methylsulfonyl group attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative that features a methylsulfonyl group and a cyclobutyl ring, contributing to its unique chemical properties and potential biological activities. Its molecular formula is C11H14N2O4SC_{11}H_{14}N_{2}O_{4}S with a molecular weight of approximately 270.31 g/mol. The compound's structure includes a carboxylate functional group at the 5-position of the pyrimidine ring, which may enhance its reactivity and solubility in biological systems, making it a candidate for medicinal chemistry applications .

Antiparasitic Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant biological activities, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, research involving pyrimidine derivatives has shown promising results in inhibiting PfDHFR (dihydrofolate reductase), an essential enzyme for the survival of the parasite. The IC50 values for these compounds ranged from 0.4 to 54 μM in various assays, indicating their potential as antimalarial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly through mechanisms that may involve apoptosis induction and cell cycle arrest. In related studies, pyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, with some exhibiting IC50 values as low as 13.3 μM against MCF-7 breast cancer cells. This highlights the need for further exploration into the specific mechanisms through which this compound may exert its effects on cancerous cells .

Comparison with Related Compounds

The following table summarizes some structural analogs of this compound and their associated biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylateSimilar pyrimidine core, different substituentsAnticancer activityDifferent position of carboxylic acid
4-(Cyclopropyl)-2-(methylsulfonyl)pyrimidineCyclopropane ring instead of cyclobutanePotential MDM2 inhibitorSmaller cyclic structure
2-(Methylthio)-4-pyrimidinamineThioether instead of sulfoneAntimicrobial propertiesDifferent sulfur functionalization

This comparison illustrates how variations in substituents can influence biological activity and chemical properties.

Case Studies

  • Inhibition Studies : A series of pyrimidine derivatives were synthesized and tested for their inhibitory effects on PfDHFR. The most potent compounds demonstrated Ki values ranging from 1.3 to 243 nM against wild-type enzymes, indicating a strong potential for development into therapeutic agents against malaria .
  • Cytotoxicity Assays : Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action and potential clinical applications .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications to the chemical structure can enhance solubility and bioavailability, which are critical factors in drug design .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 4-cyclobutyl-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H14N2O4S/c1-17-10(14)8-6-12-11(18(2,15)16)13-9(8)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

HGKWHXSDURRXBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CCC2)S(=O)(=O)C

Origin of Product

United States

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